Bamifylline hydrochloride

Overview

Description

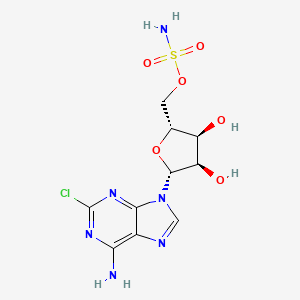

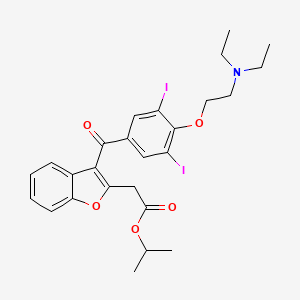

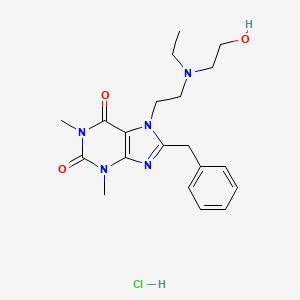

Bamifylline hydrochloride is a drug of the xanthine chemical class . It acts as a selective adenosine A1 receptor antagonist . It is a methylxanthine derivative indicated in the treatment of bronchial asthma and other conditions with bronchospasm .

Molecular Structure Analysis

The molecular formula of Bamifylline hydrochloride is C20H28ClN5O3 . The structure includes a xanthine core, which is a type of purine base found in most body tissues and fluids .Scientific Research Applications

Bamifylline hydrochloride is a compound with several applications in scientific research, particularly in the pharmaceutical and medical fields. Below is a comprehensive analysis of six unique applications of Bamifylline hydrochloride, structured as requested:

Application in Pharmaceutical Analysis

Scientific Field

Pharmaceutical Sciences

Summary of Application

Bamifylline hydrochloride is used in the development and validation of analytical methods for pharmaceutical analysis. It is particularly used in the determination of its concentration in tablet dosage forms.

Methods of Application

A novel RP-HPLC method has been developed for this purpose. The chromatographic separation is conducted on an Agilent technologies-1260 series with a G1311C quaternary pump and an eclipse XDB C18 column. The mobile phase consists of methanol and acetonitrile mixed in a specific ratio, with a flow rate set at 1 ml/min and detection wavelength at 263 nm .

Results

The retention time for Bamifylline hydrochloride was found to be approximately 2.913 min. The method showed linearity in the concentration range of 2-10 µg/ml with a correlation coefficient (r²) of 0.9996. The limit of detection and quantitation were found to be 0.4825 µg/ml and 1.4621 µg/ml, respectively. The recovery in tablet formulation ranged from 99.6-99.8%, and the percentage assay was found to be 99.4% w/w .

Application in Bronchial Asthma Treatment

Scientific Field

Respiratory Medicine

Summary of Application

Bamifylline hydrochloride is indicated for the treatment of bronchial asthma and conditions with bronchospasm.

Methods of Application

As a selective A1 adenosine receptor antagonist, Bamifylline hydrochloride is administered to patients to alleviate symptoms of asthma and bronchospasm .

Results

The drug’s efficacy in treating these conditions is attributed to its mechanism of action as an adenosine receptor antagonist, though specific quantitative outcomes are not detailed in the available literature .

Application in Chronic Obstructive Pulmonary Disease (COPD)

Scientific Field

Pulmonology

Summary of Application

Bamifylline hydrochloride serves as a non-selective phosphodiesterase inhibitor, which is beneficial in the management of COPD.

Methods of Application

The compound is used as a bronchodilator to relieve symptoms associated with COPD, following similar administration methods as in asthma treatment .

Results

While the exact statistical data is not provided, the use of Bamifylline hydrochloride in COPD is supported by its pharmacological action as a bronchodilator and phosphodiesterase inhibitor .

Application in Analytical Method Validation

Scientific Field

Analytical Chemistry

Summary of Application

Bamifylline hydrochloride is used in the validation of analytical methods such as UV-spectrophotometry and RP-HPLC for its estimation in pharmaceutical forms.

Methods of Application

The methods involve the use of specific chromatographic equipment and conditions to ensure precise, accurate, and reproducible results for the compound’s estimation .

Results

The developed methods have shown high precision, with % RSD values less than two, indicating the method’s precision. The recovery rates and percentage assays are consistently high, demonstrating the method’s accuracy .

Application in Dosage Form Estimation

Scientific Field

Pharmaceutics

Summary of Application

Bamifylline hydrochloride’s concentration is estimated in pharmaceutical dosage forms to ensure quality control and proper dosing.

Methods of Application

Advanced chromatographic techniques are employed for the quantitative determination of Bamifylline hydrochloride in tablet dosage forms .

Results

The established methods provide a rapid and feasible approach for regular quality control analysis, with high recovery rates and precise assays .

Application in Drug Interaction Studies

Scientific Field

Pharmacology

Summary of Application

The interaction of Bamifylline hydrochloride with other drugs is studied to understand its pharmacokinetics and pharmacodynamics.

Methods of Application

Drug interaction studies are conducted to assess the effects of Bamifylline hydrochloride when used in combination with other medications .

Results

These studies help in identifying potential decreases in therapeutic efficacy or increases in serum concentration when Bamifylline hydrochloride is combined with other drugs .

Application in Compatibility Studies

Scientific Field

Pharmaceutical Development

Summary of Application

Bamifylline hydrochloride is studied for its compatibility with different polymers, which is crucial for the development of stable and effective pharmaceutical formulations.

Methods of Application

Compatibility studies are conducted using techniques like polarizing microscopy, Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and Karl Fischer titration (KFT).

Results

The studies aim to ensure that Bamifylline hydrochloride does not interact negatively with the polymers used in tablet formulations, maintaining its therapeutic efficacy and stability .

Application in Anti-Asthmatic Therapy

Scientific Field

Respiratory Therapy

Summary of Application

As an anti-asthmatic agent, Bamifylline hydrochloride is used in the treatment of asthma, reducing the frequency and severity of asthma attacks.

Methods of Application

It is administered as part of a therapeutic regimen for asthma patients, often in combination with other medications to manage symptoms effectively.

Results

The application of Bamifylline hydrochloride in anti-asthmatic therapy has shown positive results in improving patients’ respiratory function and quality of life .

Application in Drug Synthesis

Scientific Field

Medicinal Chemistry

Summary of Application

Bamifylline hydrochloride, being a theophylline derivative, is involved in the synthesis of new bronchodilator drugs.

Methods of Application

The synthesis involves chemical reactions under controlled conditions to produce new compounds with potential bronchodilator activity.

Results

The outcome of such synthesis is the creation of novel drugs that may offer improved therapeutic benefits over existing medications .

Application in Pharmacokinetic Studies

Scientific Field

Pharmacokinetics

Summary of Application

Bamifylline hydrochloride is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Methods of Application

Such studies involve administering the drug to subjects and monitoring its levels in the body over time using analytical methods like HPLC.

Results

These studies provide valuable data on the drug’s half-life, bioavailability, and the influence of metabolic pathways on its activity .

Application in Pharmacodynamic Studies

Scientific Field

Pharmacodynamics

Summary of Application

Research on Bamifylline hydrochloride’s pharmacodynamics explores its mechanism of action as an adenosine A1 receptor antagonist and its effects on the body.

Methods of Application

Pharmacodynamic studies assess the drug’s therapeutic effects and side effects at different concentrations and dosages.

Results

The results contribute to understanding the drug’s efficacy and safety profile, which is essential for clinical use .

Application in Drug-Drug Interaction Assessments

Scientific Field

Clinical Pharmacology

Summary of Application

Bamifylline hydrochloride is evaluated for potential interactions with other drugs to predict any changes in its pharmacological effects.

Methods of Application

These assessments involve studying the drug in combination with other medications under controlled conditions.

Results

The findings help identify any contraindications and guide safe and effective co-administration with other drugs .

properties

IUPAC Name |

8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O3.ClH/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2;/h5-9,26H,4,10-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBXHPORMXSXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2016-63-9 (Parent) | |

| Record name | Bamifylline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020684064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048721 | |

| Record name | Bamifylline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bamifylline hydrochloride | |

CAS RN |

20684-06-4, 3736-86-5 | |

| Record name | 1H-Purine-2,6-dione, 7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20684-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Purine-2,6-dione, 7-(2-(ethyl(2-hydroxyethyl)amino)ethyl)-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bamifylline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020684064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bamifylline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bamifylline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAMIFYLLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66466QLM3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1e)-1-Bromo-1-(2-Methoxyphenyl)-3-Oxo-3-(Piperidin-1-Yl)prop-1-En-2-Yl]-4-Nitrobenzamide](/img/structure/B1667655.png)

![3-[(2R,3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667659.png)

![3-[(3R,4R,5S,6R)-3,4-Dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667660.png)